9-Ethyl-4,6-dinitro-3-pyrrol-1-ylcarbazole
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Overview
Description
9-Ethyl-4,6-dinitro-3-pyrrol-1-ylcarbazole is a chemical compound known for its unique structure and properties. It belongs to the class of carbazole derivatives, which are nitrogen-containing aromatic heterocyclic compounds. These compounds are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability .
Preparation Methods
The synthesis of 9-ethyl-4,6-dinitro-3-pyrrol-1-ylcarbazole involves several steps. Typically, the preparation starts with the nitration of carbazole to introduce nitro groups at specific positions. The ethyl group is then introduced through an alkylation reaction. The pyrrole ring is attached via a condensation reaction with a suitable pyrrole derivative . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
9-Ethyl-4,6-dinitro-3-pyrrol-1-ylcarbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro groups to amino groups, typically using reducing agents like tin(II) chloride or iron powder.
Scientific Research Applications
9-Ethyl-4,6-dinitro-3-pyrrol-1-ylcarbazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 9-ethyl-4,6-dinitro-3-pyrrol-1-ylcarbazole involves its interaction with molecular targets and pathways. The nitro groups and the pyrrole ring play crucial roles in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
9-Ethyl-4,6-dinitro-3-pyrrol-1-ylcarbazole can be compared with other carbazole derivatives, such as:
9-Ethylcarbazole: Lacks the nitro and pyrrole groups, resulting in different chemical and physical properties.
4,6-Dinitrocarbazole: Lacks the ethyl and pyrrole groups, affecting its reactivity and applications.
3-Pyrrol-1-ylcarbazole: Lacks the ethyl and nitro groups, leading to variations in its optoelectronic properties.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and applications.
Properties
CAS No. |
82982-96-5 |
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Molecular Formula |
C18H14N4O4 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
9-ethyl-4,6-dinitro-3-pyrrol-1-ylcarbazole |
InChI |
InChI=1S/C18H14N4O4/c1-2-20-14-6-5-12(21(23)24)11-13(14)17-15(20)7-8-16(18(17)22(25)26)19-9-3-4-10-19/h3-11H,2H2,1H3 |
InChI Key |
APOFNLZDMOMXIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3[N+](=O)[O-])N4C=CC=C4 |
Origin of Product |
United States |
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